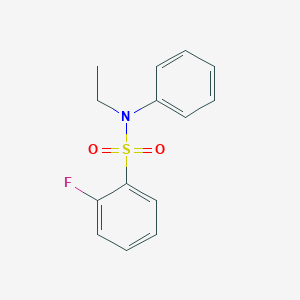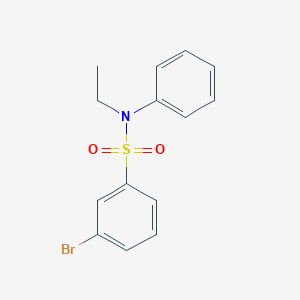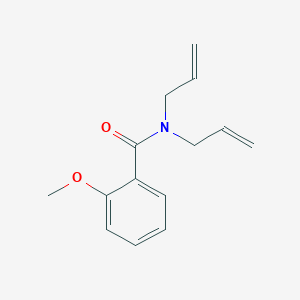![molecular formula C15H17F2NO B261807 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide, also known as CYH-33, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CYH-33 is a member of the benzamide family and has been shown to have significant effects on various biological processes.
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to selectively inhibit HDAC6, which is involved in various biological processes. This specificity allows for the precise targeting of HDAC activity in experiments. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in experiments and may require the use of solubilizing agents.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. One direction is to investigate the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in neurodegenerative diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in combination with other drugs for cancer treatment. Studies have shown that combining N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide with other drugs can enhance its anti-cancer effects. Finally, future research can investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in epigenetic therapy. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide's mechanism of action involves the inhibition of HDAC activity, making it a potential therapeutic agent for diseases that involve epigenetic dysregulation.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves several steps. The first step is the preparation of 2,6-difluoroaniline, which is then converted to 2,6-difluorobenzoyl chloride. The second step involves the reaction of 2,6-difluorobenzoyl chloride with 1-cyclohexene-1-ethanol to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has significant effects on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Eigenschaften
Produktname |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
|---|---|
Molekularformel |
C15H17F2NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H17F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,18,19) |
InChI-Schlüssel |
GLJBRHPCIURRFO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)







![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

